Vasicine hydriodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4966-84-1 |
|---|---|
Molecular Formula |
C11H13IN2O |
Molecular Weight |
316.14 g/mol |
IUPAC Name |
(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydroiodide |
InChI |
InChI=1S/C11H12N2O.HI/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m0./s1 |
InChI Key |
LGDVKJUPIBJYFG-PPHPATTJSA-N |
Isomeric SMILES |
C1CN2CC3=CC=CC=C3N=C2[C@H]1O.I |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O.I |
Origin of Product |
United States |
Isolation and Extraction Methodologies for Vasicine
Conventional Extraction Techniques from Plant Materials
Conventional methods for isolating vasicine (B45323) rely on established chemical principles that exploit the alkaloid's basic nature and its solubility in various solvents. These techniques form the foundation for more advanced extraction protocols.
Acid-Base Extraction Methods
The most common conventional approach for isolating vasicine is the acid-base extraction method. researchgate.netnih.gov This technique leverages the basic properties of the alkaloid nitrogen atoms in vasicine's structure. The general process involves multiple steps:
Initial Extraction : The dried and powdered leaves of Adhatoda vasica are first extracted with an alcohol, such as methanol (B129727) or ethanol, to pull a wide range of compounds, including vasicine, into the solvent. akjournals.comgoogle.com
Acidification : The alcoholic extract is then treated with a dilute acid, such as hydrochloric acid (HCl), sulfuric acid (H2SO4), or an organic acid like citric acid. google.comthepharmajournal.com This step protonates the basic nitrogen atoms in the vasicine molecule, converting it into a water-soluble salt.
Removal of Impurities : The acidified aqueous solution, now containing the vasicine salt, is washed with a nonpolar organic solvent like chloroform (B151607) or n-hexane. akjournals.comthepharmajournal.com This removes non-basic impurities such as fats, waxes, and other lipophilic compounds, which remain in the organic layer while the vasicine salt stays in the aqueous layer.
Basification : The purified aqueous layer is then made alkaline by adding a base, typically ammonia (B1221849) (NH3) or sodium hydroxide (B78521) (NaOH), to a pH of around 9-9.5. google.comthepharmajournal.com This deprotonates the vasicine salt, converting it back to its free base form, which is less soluble in water and more soluble in organic solvents.
Final Extraction : The basified solution is exhaustively extracted with an organic solvent, most commonly chloroform. google.comthepharmajournal.com The vasicine free base dissolves into the chloroform layer, which is then separated, dried, and evaporated to yield a crude alkaloid residue. This process can be repeated to increase the purity of the final product. google.com
Solvent Selection and Optimization for Vasicine Recovery
The choice of solvent is critical at various stages of extraction and significantly impacts the yield and purity of the isolated vasicine. Both the initial extraction from the plant matrix and the subsequent liquid-liquid partitioning rely on the differential solubility of vasicine and its impurities.
For the initial extraction from powdered leaves, methanol has been identified as a highly effective solvent. tandfonline.com In successive extraction protocols, where the plant material is extracted sequentially with solvents of increasing polarity, methanol yields the highest amount of vasicine after nonpolar and medium-polarity compounds have been removed by solvents like hexane, chloroform, and ethyl acetate. tandfonline.com In studies comparing individual solvent extractions, a 30% aqueous methanol solution showed the best performance for simultaneously recovering both vasicine and its oxidized derivative, vasicinone (B1682191). tandfonline.com
The efficiency of different solvents in extracting vasicine is summarized below.
| Solvent | Solvent Type | Extraction Stage | Relative Efficiency/Finding | Reference |
|---|---|---|---|---|
| Methanol | Alcohol | Initial/Successive | Identified as the most effective solvent for vasicine in successive extraction protocols. | tandfonline.comfigshare.com |
| 30% Aqueous Methanol | Aqueous | Initial (Individual) | Recommended for the best recovery of vasicinone and provides a high yield of vasicine. | tandfonline.com |
| Ethanol | Alcohol | Initial | Commonly used for initial extraction from plant material. | nih.govnih.gov |
| Chloroform | Chlorinated | Liquid-Liquid Partitioning | Used to extract the vasicine free base after basification of the aqueous acidic solution. | akjournals.comthepharmajournal.com |
| Ethyl Acetate | Ester | Initial/Successive | Used in successive extraction; shows positive results in qualitative alkaloid tests. | tandfonline.comnih.gov |
| Acetone | Ketone | Initial/Successive | Can dissolve both hydrophilic and lipophilic compounds; used in successive extractions. | tandfonline.comijrdpl.com |
Chromatographic Isolation Procedures
Following the initial extraction, the crude vasicine residue contains a mixture of alkaloids and other impurities. Chromatographic techniques are essential for purifying vasicine to a high degree. thepharmajournal.comresearchgate.net
Column Chromatography (CC) is a primary method for purification. akjournals.com The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. researchgate.netnih.gov A solvent system (mobile phase) is then passed through the column. Different compounds travel down the column at different rates based on their affinity for the stationary and mobile phases, allowing for their separation. For vasicine, a common mobile phase is a gradient of chloroform and methanol. akjournals.com Fractions are collected sequentially and monitored for the presence of vasicine.
Thin Layer Chromatography (TLC) is used to monitor the separation process during column chromatography and to identify the fractions containing vasicine. ijrdpl.com A small amount of each fraction is spotted on a silica-coated TLC plate, which is then developed in a suitable mobile phase, such as a chloroform-methanol mixture (e.g., 9:1 ratio). ijrdpl.com The spots are visualized under UV light (at 254 nm) or by spraying with a reagent like Dragendorff's reagent, which produces a characteristic orange spot for alkaloids. thepharmajournal.com The retention factor (Rf value) of the sample spot is compared to that of a standard vasicine sample to confirm its identity. Reported Rf values for vasicine are approximately 0.55 to 0.65, depending on the specific mobile phase used. thepharmajournal.comijrdpl.com
Modified and Improved Extraction Processes
To overcome the limitations of conventional methods, such as low yield and product degradation, researchers have developed modified and improved extraction processes.
Enhanced Yield Approaches
Several strategies have been employed to increase the recovery of vasicine from Adhatoda vasica. One significant improvement involves the use of milder acids during the acid-base extraction. A patented process uses an aqueous solution of an organic acid, such as citric acid, instead of strong mineral acids like H2SO4 or HCl. google.com This approach reportedly achieves a vasicine recovery of 2.0%, which is higher than yields from methods using strong acids. google.com The process also avoids chromatographic separation, making it more cost-effective and scalable for industrial production. google.com
Another modern technique for enhancing yield is Microwave-Assisted Extraction (MAE) . This method uses microwave energy to heat the solvent and plant material, which can accelerate the extraction process and increase the yield of the target compound. Studies have shown that MAE can be more effective for vasicine extraction than conventional methods like reflux distillation. researchgate.netresearchgate.net
The table below presents data on different extraction methods and their reported yields.
| Extraction Method | Key Modification/Technique | Reported Yield | Reference |
|---|---|---|---|
| Modified Acid-Base Extraction | Use of organic acid (e.g., citric acid) instead of mineral acid. | 2.0% recovery of vasicine. | google.com |
| Microwave-Assisted Extraction (MAE) | Application of microwave energy. | 2.44 g vasicine per kg of dried leaf (0.244%). | researchgate.net |
| Conventional Reflux Distillation | Standard heat-based extraction. | Yields a high amount of crude extract (98.29 g/kg) but is less effective for pure vasicine extraction compared to MAE. | researchgate.net |
| Soxhlet Extraction | Continuous extraction with a hot solvent. | Commonly used, but specific yield can vary based on solvent and duration. | akjournals.comijrdpl.com |
Techniques for Minimizing Degradation Products
A significant challenge during vasicine extraction is its potential degradation, particularly its oxidation to vasicinone. This conversion can be accelerated by certain conditions, such as the use of hot water or strong acids during extraction. google.comgoogle.com
To minimize the formation of degradation products, several precautions are taken:
Avoiding High Temperatures : Processes that involve boiling the plant material in water are often avoided, as this can promote the auto-oxidation of vasicine to vasicinone. google.com
Using Milder Acids : As mentioned, employing weak organic acids like citric, tartaric, or acetic acid instead of strong mineral acids can considerably reduce the degradation of vasicine. google.comgoogle.com
Room Temperature Extraction : Performing the initial alcoholic extraction at ambient or room temperature, rather than refluxing at high temperatures, helps preserve the integrity of the vasicine molecule. google.comgoogle.com
By carefully controlling the pH, temperature, and choice of solvents, these improved methods can successfully isolate vasicine with higher purity and yield, reducing the presence of unwanted byproducts like vasicinone.
Influence of Biological and Environmental Factors on Vasicine Yield
The biosynthesis and accumulation of vasicine in Adhatoda vasica are significantly influenced by seasonal changes, leading to notable variations in the alkaloid's yield throughout the year. pnrjournal.comresearchgate.net This fluctuation is a critical factor for optimizing harvesting periods to obtain the maximum medicinal value from the plant. pnrjournal.comresearchgate.net Research has consistently shown that the concentration of vasicine and total alkaloids in the leaves, the primary commercial source, does not remain constant. nih.gov
Studies investigating these seasonal dynamics have reported different peak periods for vasicine concentration, likely due to variations in geographical location, altitude, and specific climatic conditions of the study areas. For instance, one study involving monthly collection and analysis of A. vasica leaves found that the highest concentration of vasicine occurred during the winter season. pnrjournal.comresearchgate.net Another detailed analysis identified the rainy season, specifically from June to September, as the period when vasicine content was significantly higher, particularly in plants grown at higher altitudes. pnrjournal.com A separate study pinpointed the month of September as the ideal time for collection to achieve the maximum yield of vasicine. phytojournal.com Yet another investigation recorded optimal levels of alkaloids in both the roots and leaves during the month of January. researchgate.net
These variations underscore the complex interplay between the plant's metabolic processes and environmental cues like temperature, rainfall, and daylight hours. The phytochemical composition fluctuates in response to these seasonal shifts. pnrjournal.com While the presence of key alkaloids remains consistent, their concentration levels change, impacting the potency of the raw material. pnrjournal.com Therefore, harvesting Adhatoda vasica leaves in the correct season is essential to ensure a high yield of vasicine for pharmaceutical applications. pnrjournal.comresearchgate.net
The following tables present data from various studies, illustrating the impact of seasonal changes on vasicine content.
Table 1: Monthly Variation of Vasicine Content in Adhatoda vasica Leaves
This table showcases the findings of a study that identified the rainy season as the period of highest vasicine yield.
| Month | Season | Vasicine Content (% Yield mg/g) |
| June - Sept | Rainy | High and significantly variable |
| Oct - Jan | Winter | Lower than rainy season |
| Feb - May | Summer | Variable |
Data sourced from a study that observed peak vasicine content during the rainy season at high altitudes. pnrjournal.com
Table 2: Seasonal Peak for Vasicine Yield from a Separate Study
This table highlights findings from another research effort that determined a specific month to be optimal for harvesting.
| Collection Period | Vasicine Yield (%) | Conclusion |
| September | 11.6 | Identified as the best season for maximum yield. |
| Other Seasons | Lower | Yields were suboptimal compared to September. |
Data derived from a study that compared six different seasons and concluded September offered the highest vasicine content. phytojournal.com
Synthetic Chemistry and Derivatization of Vasicine
Total Synthesis Approaches for Vasicine (B45323)
The total synthesis of vasicine, also known as peganine, has been achieved through various chemical strategies. Early syntheses often targeted the racemic mixture (dl-vasicine), providing foundational methodologies for constructing the characteristic pyrrolo[2,1-b]quinazoline core. One notable approach involves the reaction of anthranilic acid derivatives with appropriate pyrrolidine-based precursors to build the fused heterocyclic system. These methods have been refined over the years to improve yields and simplify procedures.
Natural vasicine is optically active, prompting the development of asymmetric syntheses to produce specific stereoisomers. The synthesis of optically active vasicinone (B1682191), a closely related oxidized derivative of vasicine, provides significant insight into strategies applicable to vasicine itself.
One successful approach utilizes a chiral synthon, such as (3S)-3-hydroxy-γ-lactam derived from L-aspartic acid, to introduce the desired stereochemistry. This chiral building block is elaborated through a series of reactions, including a tandem Staudinger/intramolecular aza-Wittig reaction, to construct the quinazoline (B50416) ring system with a defined stereocenter.
Another key strategy involves the asymmetric oxidation of a precursor like deoxyvasicinone. This method employs chiral oxidizing agents, such as (1S)-(+)- or (1R)-(-)-(10-camphorsulfonyl)oxaziridine (Davis reagents), to introduce a hydroxyl group at the chiral center with a degree of enantioselectivity. The treatment of the aza-enolate anion of deoxyvasicinone with the (S)-(+)-reagent, for instance, yields (R)-(+)-vasicinone. Such methods are crucial for preparing specific enantiomers to study their differential biological activities.
| Strategy | Key Features | Example Precursor/Reagent |
| Chiral Synthon Approach | Utilizes a pre-existing chiral molecule to build the vasicine scaffold. | (3S)-3-hydroxy-γ-lactam |
| Asymmetric Oxidation | Introduces chirality through an enantioselective oxidation step. | Deoxyvasicinone and a Davis reagent |
Synthesis and Formation of Vasicine Hydriodide
Vasicine, being a basic alkaloid, readily forms salts upon reaction with acids. These salts often exhibit improved solubility and stability compared to the freebase form, making them suitable for various applications. This compound is the salt formed from the reaction of vasicine with hydroiodic acid.
The formation of an alkaloid hydriodide salt is a standard acid-base reaction. While specific literature detailing the synthesis of this compound is not abundant, the general procedure for forming alkaloid salts can be applied. This process typically involves the following steps:
Dissolution : The vasicine freebase is dissolved in a suitable organic solvent, such as ethanol, methanol (B129727), or chloroform (B151607), where the alkaloid is soluble.
Acidification : A solution of hydroiodic acid (HI) is added to the vasicine solution. The reaction is generally stoichiometric, where the basic nitrogen atom in the vasicine molecule is protonated by the acid.
Precipitation : The resulting this compound salt, being less soluble in the organic solvent than the freebase, precipitates out of the solution. The reaction mixture may be cooled to enhance the precipitation and maximize the yield.
Isolation : The precipitated salt is then isolated through filtration, washed with a small amount of cold solvent to remove any residual impurities, and subsequently dried.
Historical chemical literature confirms the preparation of this compound dihydrate, which presents as needles with a melting point of 195°C once dried drugfuture.com.
The purity and crystalline quality of this compound are critical for its characterization and potential use. Optimization of the crystallization process is key to obtaining a high-purity product.
Key Optimization Parameters:
Solvent System : The choice of solvent is crucial. A solvent is required that fully dissolves the vasicine freebase but has low solubility for the hydriodide salt. Mixed solvent systems can be employed to fine-tune solubility and promote the growth of well-defined crystals.
Temperature : Controlling the temperature during precipitation is essential. Slow cooling of the reaction mixture can lead to the formation of larger, more ordered crystals, which are typically purer than fine powders that may trap impurities.
Recrystallization : For further purification, the crude this compound can be recrystallized. This involves dissolving the salt in a minimal amount of a suitable hot solvent (or solvent mixture) and allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution.
Rate of Evaporation : Slow evaporation of the solvent from a saturated solution of the salt is another effective method for growing high-quality single crystals.
Techniques such as column chromatography are often used to purify the initial vasicine extract before salt formation to ensure a high-purity starting material google.com.
Synthesis of Vasicine Analogs and N-Heterocyclic Derivatives
To explore and improve upon the biological activities of vasicine, numerous analogs and derivatives have been synthesized. These efforts are guided by structure-activity relationship (SAR) studies aimed at identifying the key structural features responsible for its therapeutic effects.
Structural modifications of the vasicine scaffold have been explored across all three of its rings (A, B, and C) to develop compounds with enhanced potency and selectivity for various biological targets.
Key Areas of Modification:
Ring C Expansion : One of the most successful modifications involves expanding the five-membered C ring to a seven-membered ring, leading to the synthesis of 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (RLX). This analog was reported to be significantly more potent as a bronchodilatory agent than aminophylline google.com.
Ring A and B Substitution : A series of new compounds have been synthesized with modifications in rings A and B to evaluate their antihistaminic activity and develop more potent bronchodilators google.com.
Semi-Synthetic Derivatives : Semi-synthetic transformations using vasicine as a precursor have been performed to create novel derivatives. For example, acetylation of vasicine has been used to generate new compounds for evaluation in different therapeutic areas bdpsjournal.org. Another semi-synthetic analogue, designated R8, was shown to suppress Th2 cytokine production and eosinophil recruitment in murine models of asthma, suggesting its potential in treating allergic airway inflammation google.com.
Pyrrolidine (B122466) Ring Derivatives : Naturally inspired semi-synthetic transformations of the pyrrolidine ring have been prepared from vasicine to develop multi-target-directed ligands for potential use in Alzheimer's disease researchgate.net.
Semi-Synthetic Transformations of Vasicine
Vasicine, a quinazoline alkaloid naturally occurring in the plant Adhatoda vasica, has served as a versatile scaffold for semi-synthetic modifications aimed at creating novel derivatives with diverse chemical properties. researchgate.netnih.gov These transformations primarily target the functional groups and structural framework of the vasicine molecule, including its A, B, and C rings, to explore structure-activity relationships. researchgate.net
A number of semi-synthetic analogs of vasicine have been developed through various chemical reactions. nih.gov For instance, modifications of the C ring have been explored, converting the five-membered ring into a seven-membered one to produce compounds like 7,8,9,10-Tetrahydroazepino[2,1-b] quinazolin-12(6H)one. researchgate.netijpsr.com Other transformations involve substitutions on the A and B rings. researchgate.net
One common semi-synthetic modification is the acetylation of vasicine. Treatment of vasicine with acetic anhydride and pyridine results in the formation of an acetyl vasicine derivative. newdrugapprovals.orgbdpsjournal.org Another derivative, vasicinone, is an auto-oxidation product of vasicine and can also be formed through chemical oxidation. researchgate.netresearchgate.net Further derivatization has led to the development of compounds such as bromhexine and ambroxol, which are used as expectorants. researchgate.net
Recent research has focused on creating 3-OH pyrrolidine derivatives from vasicine as a synthetic precursor. nih.gov These semi-synthetic transformations have yielded a series of analogs, with specific compounds like VA10 emerging as a lead molecule in certain studies. nih.gov The synthesis of these derivatives often involves multi-step processes starting from the natural vasicine alkaloid. researchgate.net
The following table summarizes some of the semi-synthetic derivatives of vasicine and the types of transformations involved:
| Parent Compound | Transformation | Resulting Derivative | Reference |
| Vasicine | Ring expansion of Ring C | 7,8,9,10-Tetrahydroazepino[2,1-b] quinazolin-12(6H)one | researchgate.netijpsr.com |
| Vasicine | Acetylation | Acetyl vasicine | newdrugapprovals.orgbdpsjournal.org |
| Vasicine | Oxidation | Vasicinone | researchgate.netresearchgate.net |
| Vasicine | Derivatization | Bromhexine | researchgate.net |
| Vasicine | Derivatization | Ambroxol | researchgate.net |
| Vasicine | Semi-synthetic transformation | 3-OH pyrrolidine derivatives (e.g., VA10) | nih.gov |
These semi-synthetic efforts highlight the chemical tractability of the vasicine molecule and the potential for generating a wide array of derivatives. The structural modifications often lead to changes in the compound's physicochemical and biological properties, which is a key aspect of medicinal chemistry research. tmu.edu.tw
Structural Elucidation and Advanced Characterization of Vasicine and Its Hydriodide
Spectroscopic Analysis Techniques
Spectroscopic techniques are indispensable in the characterization of organic compounds like vasicine (B45323) and its salts. By analyzing the interaction of these molecules with electromagnetic radiation, detailed structural information can be obtained.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for identifying chromophores, the parts of a molecule that absorb light in the UV-Vis spectrum. The UV spectrum of vasicine, typically recorded in solvents like methanol (B129727) or ethanol, reveals characteristic absorption bands that are indicative of its quinazoline (B50416) ring system.
Research has shown that vasicine exhibits strong absorption bands in the UV region. In methanol, vasicine has shown absorption maxima (λmax) at approximately 280 nm, 282 nm, 290 nm, and 298 nm. who.intijpsonline.comnih.gov One study also reported a λmax of 302 nm for vasicine hydrochloride in DMSO. amazonaws.comresearchgate.net These absorptions are attributed to the π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems of the molecule.
Table 1: UV-Vis Absorption Maxima for Vasicine and its Hydrochloride Salt
| Compound | Solvent | λmax (nm) | Reference(s) |
|---|---|---|---|
| Vasicine | Methanol | 280, 298 | who.intijpsonline.com |
| Vasicine | Methanol | 282, 222 | nih.gov |
| Vasicine | Methanol | 290 | who.int |
| Vasicine Hydrochloride | DMSO | 302 | amazonaws.comresearchgate.net |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of vasicine displays several characteristic absorption bands that confirm its key structural features.
Key IR absorption bands for vasicine include:
O-H Stretching: A broad band in the region of 3300-3400 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. bdpsjournal.orgijbpas.com
C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretching are observed around 3063 cm⁻¹ and 2848 cm⁻¹, respectively. bdpsjournal.org
C=N Stretching: A characteristic absorption for the quinazoline C=N bond is typically seen around 1630 cm⁻¹. bdpsjournal.orgnih.gov
C=C Stretching: Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. bdpsjournal.org
C-O Stretching: The C-O stretching of the secondary alcohol is also identifiable. jocpr.com
C-N Stretching: The C-N stretching vibration is observed around 1363 cm⁻¹. jocpr.com
For vasicine hydriodide, the formation of the salt would lead to the protonation of a nitrogen atom, forming a quaternary ammonium (B1175870) iodide. This would result in changes in the IR spectrum. A new, broad absorption band corresponding to the N⁺-H stretching vibration would be expected to appear, typically in the range of 2200-3000 cm⁻¹. The C=N stretching frequency might also be altered due to the change in the electronic environment of the quinazoline ring system.
Table 2: Key IR and FTIR Absorption Bands for Vasicine
| Functional Group | Wavenumber (cm⁻¹) | Reference(s) |
|---|---|---|
| O-H Stretching | 3390, 3064 | bdpsjournal.orgnih.gov |
| Aromatic C-H Stretching | 3063 | bdpsjournal.org |
| Aliphatic C-H Stretching | 2847-2848 | bdpsjournal.orgnih.gov |
| C=N Stretching | 1631 | bdpsjournal.orgnih.gov |
| C=C Stretching (Aromatic) | 1595 | bdpsjournal.org |
| C-N Stretching | 1363 | jocpr.com |
| C-O Stretching | 1179 | bdpsjournal.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
The ¹H NMR spectrum of vasicine provides a wealth of information about the number, connectivity, and chemical environment of the protons in the molecule. The spectrum, typically run in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic and aliphatic protons.
Key features of the ¹H NMR spectrum of vasicine include:
Aromatic Protons: The four protons on the benzene (B151609) ring of the quinazoline system typically appear as a multiplet in the range of δ 6.8-7.2 ppm. bdpsjournal.org
Proton at C-3: The proton attached to the carbon bearing the hydroxyl group (C-3) appears as a triplet or broad triplet around δ 4.7-5.2 ppm. nih.gov
Protons at C-9: The two protons of the methylene (B1212753) group adjacent to the aromatic ring (C-9) often appear as a broad singlet or two doublets around δ 4.5-4.8 ppm. nih.gov
Aliphatic Protons: The protons on the pyrrolidine (B122466) ring (at C-1 and C-2) appear as multiplets in the upfield region of the spectrum, typically between δ 2.1 and δ 3.7 ppm. nih.gov
In this compound, the protonation of a nitrogen atom would lead to significant changes in the chemical shifts of nearby protons. The proton attached to the newly formed N⁺-H would give rise to a new signal, often broad and its chemical shift would be dependent on the solvent and concentration. The protons on the carbons adjacent to the protonated nitrogen would be deshielded and would therefore shift downfield.
Table 3: ¹H NMR Chemical Shift Data for Vasicine in CDCl₃
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |
|---|---|---|---|
| H-5, H-6 | 7.14 | m | nih.gov |
| H-7 | 6.96 | brs | nih.gov |
| H-8 | 6.84 | d | nih.gov |
| H-3 | 5.19 | brt | nih.gov |
| H-9 | 4.72, 4.80 | d | nih.gov |
| H-1 | 3.52, 3.70 | m | nih.gov |
| H-2 | 2.25, 2.55 | m | nih.gov |
The ¹³C NMR spectrum of vasicine provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.
Key features of the ¹³C NMR spectrum of vasicine include:
Aromatic Carbons: The carbons of the benzene ring typically resonate in the range of δ 116-134 ppm.
Quinazoline Carbons: The quaternary carbons of the quinazoline system appear at distinct chemical shifts, with C-3a and C-8a appearing around δ 163.9 and δ 116.3 ppm, respectively.
Carbon at C-3: The carbon bearing the hydroxyl group (C-3) resonates around δ 70.2 ppm.
Aliphatic Carbons: The carbons of the pyrrolidine ring (C-1, C-2, and C-9) appear in the upfield region of the spectrum, typically between δ 28.0 and δ 50.7 ppm.
For this compound, the protonation of a nitrogen atom would cause a downfield shift (deshielding) of the adjacent carbon atoms due to the electron-withdrawing inductive effect of the positive charge. The magnitude of this shift would be greatest for the carbons directly bonded to the protonated nitrogen.
Table 4: ¹³C NMR Chemical Shift Data for Vasicine in CDCl₃
| Carbon | Chemical Shift (δ, ppm) | Reference(s) |
|---|---|---|
| C-1 | 50.7 | nih.gov |
| C-2 | 28.0 | nih.gov |
| C-3 | 70.2 | nih.gov |
| C-3a | 163.9 | nih.gov |
| C-4a | 134.0 | nih.gov |
| C-5 | 129.5 | nih.gov |
| C-6 | 126.6 | nih.gov |
| C-7 | 126.2 | nih.gov |
| C-8 | 120.3 | nih.gov |
| C-8a | 116.3 | nih.gov |
| C-9 | 46.8 | nih.gov |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.
The electron impact mass spectrum of vasicine shows a molecular ion (M⁺) peak at m/z 188, which corresponds to its molecular weight. who.int In electrospray ionization mass spectrometry (ESI-MS), vasicine is typically observed as the protonated molecule [M+H]⁺ at m/z 189. nih.govresearchgate.net
The fragmentation pattern of vasicine in tandem mass spectrometry (MS/MS) provides further structural information. A major fragment ion is often observed at m/z 171, corresponding to the loss of a water molecule ([M+H - H₂O]⁺). nih.govresearchgate.net
For this compound, mass spectrometry would be expected to show the vasicinium cation at m/z 189 in the positive ion mode. The iodide ion (I⁻) would be observed in the negative ion mode at m/z 127. The fragmentation pattern of the vasicinium cation would be similar to that of the protonated vasicine molecule. A physical property that has been noted is the melting point of this compound dihydrate, which is 195°C. newdrugapprovals.org
Table 5: Mass Spectrometry Data for Vasicine
| Ion | m/z | Method | Reference(s) |
|---|---|---|---|
| [M]⁺ | 188.0 | EIMS | who.int |
| [M+H]⁺ | 189.09 | Q-TOF-MS | nih.gov |
| [M+H]⁺ | 189.06 | Q-TOF-MS | researchgate.net |
| Fragment | 171.08 | Q-TOF-MS/MS | nih.govresearchgate.net |
Combined LC-MS/MS Approaches for Structural Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique for the definitive structural confirmation of vasicine and its salts like this compound. plos.orgscielo.br This method provides both chromatographic separation and mass-based identification, offering high sensitivity and specificity. nih.gov
In a typical LC-MS/MS workflow, the analyte is first separated on a liquid chromatography column. For vasicine, reverse-phase columns like a C8 or C18 are often employed. nih.govtandfonline.com The separated compound then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). amazonaws.com
The initial mass spectrum (MS) reveals the protonated molecule [M+H]⁺. For vasicine, this appears at a mass-to-charge ratio (m/z) of 189.09. nih.govresearchgate.net This precursor ion is then subjected to fragmentation in a collision cell, generating a product ion spectrum (MS/MS). A major fragment ion for vasicine is observed at m/z 171.08, corresponding to the loss of a water molecule. nih.govresearchgate.net This fragmentation pattern is characteristic of the vasicine structure and serves as a fingerprint for its identification.
Researchers have developed and validated ultra-performance liquid chromatography/quadrupole-time-of-flight mass-spectrometry (UPLC/Q-TOF-MS) methods for the highly sensitive quantification of vasicine. nih.gov These methods can achieve a lower limit of detection of 0.68 ng/ml and a lower limit of quantification of 1.0 ng/ml. nih.gov Such techniques are invaluable for analyzing vasicine content in various plant extracts and formulations. nih.govamazonaws.com
Chromatographic Purity Assessment and Identification
Chromatographic techniques are fundamental for assessing the purity of this compound and for its identification in complex mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC) and Densitometric Analysis
Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for the qualitative analysis of vasicine. researchgate.net In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. semanticscholar.org
For vasicine, various mobile phase systems have been reported to achieve good separation. ijpsonline.comthieme-connect.com A common system consists of ethyl acetate, methanol, and ammonia (B1221849) in varying ratios. semanticscholar.orgijpsonline.comthieme-connect.com After development, the separated spots are visualized, often under UV light at 254 nm or 298 nm. ijpsonline.comthieme-connect.comijam.co.in The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. Reported Rf values for vasicine range from 0.31 to 0.54, depending on the exact mobile phase composition. ijpsonline.comijam.co.inresearchgate.net
Densitometric analysis of the TLC plate allows for the quantification of vasicine. ijpsonline.com By scanning the plate at a specific wavelength, the peak area of the vasicine spot can be measured and correlated to its concentration using a calibration curve. semanticscholar.org This TLC-densitometric method has been validated for its precision, repeatability, and accuracy. semanticscholar.orgijpsonline.com
High Performance Liquid Chromatography (HPLC) and HPLC-DAD
High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative technique for the analysis of vasicine. researchgate.net It offers higher resolution, sensitivity, and reproducibility compared to TLC. HPLC coupled with a Diode Array Detector (HPLC-DAD) provides additional spectral information, enhancing the reliability of peak identification. nih.gov
Several HPLC-DAD methods have been developed and validated for the quantification of vasicine in plant materials and commercial products. nih.govnih.gov These methods typically utilize a reverse-phase column, such as a C18 column, and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. tandfonline.com The detection wavelength is often set at the UV maximum of vasicine, which is around 280-282 nm. nih.gov
The method validation includes parameters such as linearity, precision, accuracy, and specificity. nih.govnih.gov Linearity is typically established over a concentration range, for example, from 5.125 to 205 μg/mL. nih.gov The specificity of the method is confirmed by comparing the UV spectrum of the vasicine peak in a sample to that of a reference standard. nih.gov
High Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is an enhanced version of TLC that offers better separation efficiency and quantification accuracy. thieme-connect.comsigmaaldrich.com It is a reliable method for the simultaneous determination of vasicine and its related alkaloids. sigmaaldrich.comnih.gov
For HPTLC analysis of vasicine, pre-coated silica gel 60 F254 plates are commonly used. thieme-connect.comijam.co.in A variety of mobile phases can be employed, with one example being a mixture of methanol, toluene, dioxane, and ammonia. thieme-connect.comthepharmajournal.com After development, the plates are scanned densitometrically at a specific wavelength, such as 254 nm or 270 nm, to quantify the vasicine content. thieme-connect.comijam.co.insigmaaldrich.com
HPTLC methods for vasicine have been validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating their accuracy, precision, and reproducibility. ijam.co.in These methods are suitable for routine quality control of herbal raw materials and formulations containing vasicine. semanticscholar.org
Table 1: HPTLC Method Parameters for Vasicine Analysis
| Parameter | Details | Reference |
|---|---|---|
| Stationary Phase | Pre-coated Silica gel 60 F254 plates | thieme-connect.com |
| Mobile Phase | Methanol:Toluene:Dioxane:Ammonia (2:2:5:1) | thieme-connect.com |
| Scanning Wavelength | 254 nm | thieme-connect.com |
| Linearity Range | 4–40 µg | thieme-connect.com |
| Correlation Coefficient (r) | 0.998 | thieme-connect.com |
Chiral Resolution and Stereochemical Determination
Vasicine possesses a chiral center at the C-3 position of the pyrroloquinazoline ring system, meaning it can exist as two enantiomers (mirror images). ias.ac.inontosight.ai The naturally occurring form is typically the levorotatory (l)-form. newdrugapprovals.org The determination of the stereochemistry is crucial as different enantiomers can exhibit different biological activities.
Optical Rotation Measurements
Optical rotation is a fundamental technique used to determine the stereochemistry of chiral molecules like vasicine. It measures the rotation of plane-polarized light as it passes through a solution of the compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer.
The l-form of vasicine, isolated from natural sources, exhibits a negative specific rotation. newdrugapprovals.org Reported values for the specific rotation ([α]D) of l-vasicine are -254° in chloroform and -62° in ethanol. newdrugapprovals.orgdrugfuture.com Interestingly, in dilute hydrochloric acid, vasicine becomes dextrorotatory. newdrugapprovals.orgnewdrugapprovals.org
The hydriodide dihydrate derivative of vasicine has a melting point of 195°C (dry). newdrugapprovals.orgdrugfuture.com While specific optical rotation data for this compound is not extensively reported in the readily available literature, it is expected that the chiral center would remain, and the compound would exhibit optical activity. The formation of the salt with hydriodic acid does not typically affect the stereochemistry at the C-3 position.
Classical resolution screening can be employed to separate enantiomers of a racemic mixture. onyxipca.com This process involves reacting the racemic compound with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. onyxipca.com While not explicitly detailed for this compound, such techniques are standard practice in stereochemical studies. onyxipca.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Vasicine |
| This compound |
| Vasicinone (B1682191) |
| Vasicol |
| Adhatonine |
| Vasicinol |
| Vasicinolone |
| Peganine |
| Ethyl acetate |
| Methanol |
| Ammonia |
| Acetonitrile |
| Tetrahydrofuran |
| Potassium dihydrogen phosphate |
| Phosphoric acid |
| Toluene |
| Dioxane |
| Chloroform |
| Hydrochloric acid |
X-ray Diffraction Analysis for Absolute Configuration
X-ray diffraction analysis is a powerful crystallographic technique for the unambiguous determination of the absolute configuration of chiral molecules. This method is particularly crucial for complex natural products and their derivatives, such as those of vasicine, where biological activity is often stereospecific. While direct X-ray diffraction data for this compound is not extensively detailed in publicly available literature, the application of this technique to closely related vasicine derivatives provides significant insights into its stereochemical nature.
Initially, the absolute configuration of (-)-vasicine was assigned as 3R. However, a pivotal reinvestigation involving X-ray diffraction analysis of vasicine hydrobromide led to a reversal of this assignment to the 3S-configuration. researchgate.netresearchgate.net This highlights the definitive power of X-ray crystallography in correcting stereochemical assignments that may have been inferred from other less direct methods. Similarly, an X-ray diffraction study of (+)-vasicinone hydrobromide was instrumental in establishing its 3S-configuration. researchgate.net
The principle of this technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a single crystal. For chiral molecules, this effect can be used to determine the absolute arrangement of atoms in space. The successful application of X-ray diffraction to vasicine hydrobromide and vasicinone hydrobromide demonstrates its applicability to the hydriodide salt as well, provided that a suitable single crystal of this compound can be grown. researchgate.netnih.gov The presence of the heavy iodine atom in this compound would, in theory, enhance the anomalous scattering effect, potentially making the determination of its absolute configuration more straightforward. researchgate.net The hydriodide dihydrate of vasicine is known to form needles with a melting point of 195°C (dry). drugfuture.comchemicalbook.comnewdrugapprovals.org
Impurity Profiling and Related Substance Analysis
Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of an active pharmaceutical ingredient (API). ajprd.combiomedres.us For vasicine and its derivatives, a comprehensive impurity profile would include the identification and quantification of related alkaloids, synthetic intermediates, degradation products, and residual solvents. biomedres.usajptr.com
The natural source of vasicine, the plant Adhatoda vasica, contains a variety of related quinazoline alkaloids that can be considered impurities if not adequately separated during the isolation and purification process. ajptr.comnih.gov The most prominent of these is vasicinone, which is an oxidized form of vasicine. akjournals.com Other related alkaloids include deoxyvasicine, vasicol, and adhatodinine. nih.gov
Analytical techniques are paramount in the detection and quantification of these related substances. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), has been established as a robust method for the simultaneous quantification of vasicine and vasicinone in plant material and formulations. akjournals.comijrdpl.com A developed RP-HPLC method utilized a C18 column with an isocratic mobile phase of 0.1% trifluoroacetic acid in a water:acetonitrile mixture (90:10), allowing for the successful separation and quantification of both alkaloids. akjournals.com
For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. biomedres.usajptr.com LC-MS, for instance, has been used to determine the molecular weight of purified vasicine. niscpr.res.in Furthermore, studies on the metabolism of vasicine have identified numerous metabolites, including hydroxylated and conjugated derivatives, which could potentially be present as impurities in certain contexts. nih.gov
The stability of vasicine is also a factor, as degradation can lead to the formation of impurities. ajprd.com Therefore, stability-indicating methods are crucial for monitoring the purity of vasicine and its pharmaceutical preparations over time. The process of impurity profiling involves not just the identification and quantification of these substances but also setting acceptable limits based on toxicological data. ajprd.com
A summary of common analytical techniques used in the analysis of vasicine and its related substances is presented below.
| Analytical Technique | Application in Vasicine Analysis |
| High-Performance Liquid Chromatography (HPLC) | Quantification of vasicine and vasicinone. akjournals.comijrdpl.com |
| High-Performance Thin-Layer Chromatography (HPTLC) | Qualitative analysis and separation of alkaloids. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and identification of metabolites and impurities. ajptr.comniscpr.res.in |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile impurities. ajptr.com |
| UV-Visible Spectroscopy | Determination of absorption maxima for quantification. niscpr.res.in |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. niscpr.res.in |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of vasicine and its derivatives. nih.gov |
Biosynthetic Pathways of Vasicine
Precursor Identification and Enzymatic Mechanisms
The molecular architecture of vasicine (B45323) is constructed from two primary building blocks: an anthranilic acid derivative and a component providing the pyrrolidine (B122466) ring. newdrugapprovals.orgresearchgate.netepharmacognosy.com
Precursor Molecules:
Anthranilic Acid: This aromatic amino acid forms the quinazoline (B50416) part of the vasicine skeleton. epharmacognosy.comrsc.org
Ornithine: In certain species, this non-proteinogenic amino acid is the precursor for the pyrrolidine ring system. newdrugapprovals.orgresearchgate.net
Aspartic Acid: In other plant species, evidence points towards aspartic acid as a key precursor for the non-anthranilic acid portion of the molecule. epharmacognosy.comepa.gov
Enzymatic Mechanisms:
The precise enzymatic control of vasicine biosynthesis is still under elucidation, but the proposed mechanism involves several key steps. A probable pathway includes a nucleophilic attack from the nitrogen atom of the anthranilate precursor on a pyrrolidinium (B1226570) cation, which is formed from ornithine. newdrugapprovals.orgresearchgate.net This is followed by an amide formation to complete the heterocyclic structure. newdrugapprovals.orgresearchgate.net While the specific enzymes catalyzing these reactions are not fully characterized, it is understood that they facilitate these complex condensations. The integration of multi-omics approaches is beginning to shed light on the key regulatory enzymes involved in the pathway. vegetosindia.orgresearchgate.net
Table 1: Identified Precursors in Vasicine Biosynthesis
| Precursor | Role in Vasicine Structure |
|---|---|
| Anthranilic Acid | Forms the quinazoline ring system |
| Ornithine | Precursor for the pyrrolidine ring in some species |
| Aspartic Acid | Precursor for the non-anthranilic portion in other species |
| N-acetylanthranilic acid | A proposed precursor in Justicia adhatoda |
Comparative Biosynthesis in Different Plant Species
Interestingly, the biosynthetic route to vasicine is not uniform across all plant species that produce it. The primary sources of vasicine, Peganum harmala and Justicia adhatoda, exhibit distinct variations in their synthetic pathways.
In Peganum harmala, where vasicine is also known as peganine, studies have clearly indicated that the alkaloid is derived from anthranilic acid and ornithine. newdrugapprovals.orgepharmacognosy.com The pathway in P. harmala follows the more direct route involving the condensation of these two precursors. newdrugapprovals.org The plant is a rich source of various alkaloids, and investigations into its transcriptome have identified numerous genes, such as those from the CYP82 family, that are involved in alkaloid biosynthesis. nih.govbiotechnologia-journal.orgbibliotekanauki.pl The production of alkaloids like vasicine in P. harmala has been observed to vary based on seasonal changes, suggesting that environmental factors can influence the biosynthetic output. nih.gov
Justicia adhatoda (also known as Adhatoda vasica) is another significant source of vasicine. epharmacognosy.com However, the biosynthetic pathway in this plant appears to diverge from that in Peganum harmala. newdrugapprovals.orgepharmacognosy.com Tracer studies using labeled precursors in J. adhatoda have shown that while anthranilic acid is a precursor, ornithine is not incorporated as efficiently. epa.gov Instead, research suggests a less direct sequence involving N-acetylanthranilic acid and aspartic acid as the likely precursors. epharmacognosy.comrsc.orgepa.gov Feeding experiments with labeled aspartate have demonstrated its specific incorporation into the pyrrolidine part of the vasicine molecule. epa.gov The elucidation of the complete pathway in J. adhatoda is an ongoing area of research, with modern techniques like de novo transcriptome analysis being employed to identify candidate genes involved in the biosynthesis. mdpi.com
Table 2: Comparative Biosynthesis of Vasicine
| Feature | Peganum harmala | Justicia adhatoda |
|---|---|---|
| Common Name for Vasicine | Peganine | Vasicine |
| Pyrrolidine Ring Precursor | Ornithine | Aspartic Acid |
| Anthranilic Acid Derivative | Anthranilic Acid | N-acetylanthranilic acid |
| Supporting Evidence | Tracer studies showing direct incorporation of ornithine. newdrugapprovals.orgepharmacognosy.com | Tracer studies showing poor incorporation of ornithine and specific incorporation of aspartate. epharmacognosy.comepa.gov |
Mechanistic Investigations of Vasicine and Its Derivatives Biological Activities Preclinical and in Vitro Studies
Molecular Mechanisms of Antioxidant Activity
The antioxidant effects of vasicine (B45323) and its derivatives are attributed to their ability to counteract oxidative stress through various molecular pathways.
Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS, Hydroxyl Radicals)
Vasicine has demonstrated significant free radical scavenging activity in multiple in vitro assays. This activity is crucial in mitigating the cellular damage caused by reactive oxygen species (ROS).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: Studies have consistently shown that vasicine can effectively scavenge DPPH radicals in a dose-dependent manner. biochemjournal.comnih.gov One study reported an IC50 value of 187 µg/ml for vasicine in a DPPH assay. biochemjournal.com Another investigation found the highest scavenging activity at a concentration of 300 µg/ml, with an IC50 value of 212.3 ± 1.9 µM. who.intnih.gov A derivative, vasicine acetate, also exhibited radical scavenging activity, reaching a maximum of 66.15% at a concentration of 1000 μg/mL. nih.gov Further research has reported IC50 values for vasicine in DPPH radical scavenging assays to be 18.2 μg/ml. dntb.gov.uanih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: Vasicine has shown potent activity in scavenging ABTS radicals, with a reported IC50 value of 11.5 μg/ml. dntb.gov.uanih.gov
Hydroxyl Radical Scavenging: The ability of vasicine to neutralize highly reactive hydroxyl radicals has also been documented. Research indicates that with increasing concentrations of vasicine, the inhibition of hydroxyl radicals increases, with maximum inhibition observed at a concentration of 70 μM. researchgate.net One study determined the IC50 value for hydroxyl radical scavenging to be 22 μg/ml. dntb.gov.uanih.gov
Table 1: Free Radical Scavenging Activity of Vasicine
| Assay | Concentration | Result | IC50 Value |
|---|---|---|---|
| DPPH | 300 µg/ml | 70.4 ± 1.3% inhibition | 212.3 ± 1.9 µM who.intnih.gov |
| DPPH | 100 µg/ml | 29% scavenging activity | 187 µg/ml biochemjournal.com |
| DPPH | Not Specified | Not Specified | 18.2 µg/ml dntb.gov.uanih.gov |
| ABTS | Not Specified | Not Specified | 11.5 µg/ml dntb.gov.uanih.gov |
| Hydroxyl Radical | 70 µM | Maximum inhibition | 22 µg/ml dntb.gov.uanih.govresearchgate.net |
Ferric Reducing Antioxidant Power (FRAP) Assays and Mechanisms
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Vasicine has demonstrated a dose-dependent ferric reducing ability. who.intnih.gov This indicates that vasicine can donate an electron to neutralize free radicals, thereby terminating the radical chain reaction. The antioxidant power of vasicine in the FRAP assay has been reported with an IC50 value of 15 μg/ml. dntb.gov.uanih.gov
Modulation of Endogenous Antioxidant Systems
Beyond direct radical scavenging, vasicine has been shown to modulate endogenous antioxidant defense systems. In a rat model of toxin-induced asthma, vasicine treatment led to a reduction in lipid peroxidation and an increase in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) peroxidase (Gpx). nih.gov It also increased the levels of glutathione (GSH), a critical intracellular antioxidant. nih.gov This modulation of endogenous antioxidant enzymes is a significant mechanism through which vasicine exerts its protective effects against oxidative stress. semanticscholar.orgnih.gov
Molecular Mechanisms of Anti-inflammatory Activity
The anti-inflammatory properties of vasicine and its derivatives are mediated through the inhibition of pro-inflammatory enzymes and the modulation of key inflammatory signaling pathways.
Enzyme Inhibition Studies (e.g., Proteinase, Lipooxygenase)
Vasicine has been found to inhibit enzymes that play a crucial role in the inflammatory process.
Proteinase Inhibition: Vasicine has demonstrated moderate inhibitory activity against trypsin, a serine protease. who.intresearchgate.net One study reported a 37.4 ± 1.1% inhibition of trypsin. who.int Another study found that vasicine from ethyl acetate extracts exhibited significant proteinase inhibitory activity with an IC50 value of 76 µg/mL. researchgate.net It also showed anti-inflammatory activity in BSA and egg albumin denaturation assays with IC50 values of 51.7 μg/ml and 53.2 μg/ml, respectively. dntb.gov.uanih.gov
Lipooxygenase (LOX) Inhibition: Lipooxygenases are enzymes involved in the synthesis of leukotrienes, which are potent inflammatory mediators. nih.govmdpi.com Vasicine has been shown to inhibit lipooxygenase, with one study reporting a maximum inhibition of 82% and an IC50 value of 76 µg/ml. dntb.gov.uanih.govresearchgate.net This inhibition of LOX contributes to the anti-inflammatory effects of vasicine.
Table 2: Enzyme Inhibitory Activity of Vasicine
| Enzyme | Result | IC50 Value |
|---|---|---|
| Trypsin (Proteinase) | 37.4 ± 1.1% inhibition who.int | Not Specified |
| Proteinase | Not Specified | 76 µg/mL researchgate.net |
| Lipooxygenase | 82% maximum inhibition researchgate.net | 76 µg/ml dntb.gov.uanih.gov |
Modulation of Inflammatory Mediators and Pathways (e.g., PI3K/Akt signaling)
Vasicine exerts its anti-inflammatory effects by modulating critical signaling pathways and reducing the production of inflammatory mediators.
Modulation of Inflammatory Cytokines: An alkaloid fraction of A. vasica containing vasicine was found to inhibit the production of nitric oxide (NO) and downregulate the mRNA and protein expression of pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. nih.gov It also dose-dependently inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
PI3K/Akt Signaling Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cellular processes, including inflammation. researchgate.netmdpi.commdpi.com In a study on isoproterenol-induced myocardial infarction in rats, vasicine was shown to have a protective effect by activating the PI3K/Akt signaling pathway. nih.gov The treatment with vasicine led to an upregulation of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in a dose-dependent manner. nih.gov By activating this pathway, vasicine can inhibit excessive inflammation and apoptosis. nih.gov
Mechanisms of Antimicrobial Activity
Preclinical and in vitro studies have explored the antimicrobial properties of vasicine, the primary active alkaloid component of vasicine hydriodide. The compound has demonstrated a moderate spectrum of activity against various bacterial and fungal pathogens. The underlying mechanisms are attributed to its quinazoline (B50416) chemical structure.
Antibacterial Action against Specific Pathogens (e.g., E. coli, M. tuberculosis)
Vasicine has exhibited inhibitory effects against a range of Gram-positive and Gram-negative bacteria. Research indicates that its mode of action is not fully elucidated but is linked to its chemical structure. The quinazoline skeleton present in vasicine is known to be a feature in various molecules with antibacterial activity who.int.
Studies using the agar well diffusion method showed that vasicine displayed moderate activity who.int. For instance, one study reported that vasicine exhibited its strongest antibacterial effect against Salmonella typhimurium who.int. Another study highlighted its activity against Escherichia coli nih.gov. A separate investigation using a colony-forming unit (CFU) assay demonstrated that as the concentration of vasicine increased, the number of colonies of both E. coli and Bacillus badius decreased researchgate.net.
Furthermore, vasicine acetate, a derivative, has shown good zones of inhibition against Enterobacter aerogenes, Staphylococcus epidermidis, and Pseudomonas aeruginosa nih.gov. It also displayed notable minimum inhibitory concentration (MIC) values against Micrococcus luteus, in addition to the previously mentioned pathogens nih.gov. While the plant Adhatoda vasica, from which vasicine is isolated, has traditional uses against tuberculosis, specific mechanistic studies on vasicine's direct action against Mycobacterium tuberculosis are still an area of ongoing research who.intrjpn.org.
Table 1: Antibacterial Activity of Vasicine and its Acetate Derivative
| Bacterial Strain | Compound | Method | Result | Reference |
|---|---|---|---|---|
| Escherichia coli | Vasicine | Microdilution | Active at 20 µg/ml | nih.gov |
| Salmonella typhimurium | Vasicine | Agar Well Diffusion | Max. activity (8 ± 1 mm zone) | who.int |
| Micrococcus luteus | Vasicine | Agar Well Diffusion | Moderate activity | who.int |
| Micrococcus luteus | Vasicine Acetate | MIC | 125 µg/mL | nih.gov |
| Enterobacter aerogenes | Vasicine Acetate | Disc Diffusion | 10 mm zone of inhibition | nih.gov |
| Enterobacter aerogenes | Vasicine Acetate | MIC | 125 µg/mL | nih.gov |
| Staphylococcus epidermidis | Vasicine Acetate | Disc Diffusion | 10 mm zone of inhibition | nih.gov |
| Staphylococcus epidermidis | Vasicine Acetate | MIC | 125 µg/mL | nih.gov |
| Pseudomonas aeruginosa | Vasicine Acetate | Disc Diffusion | 10 mm zone of inhibition | nih.gov |
| Pseudomonas aeruginosa | Vasicine Acetate | MIC | 125 µg/mL | nih.gov |
| Staphylococcus aureus | Vasicine | - | Showed activity | nih.gov |
| Klebsiella pneumoniae | Vasicine | - | Showed activity | nih.gov |
Antifungal Properties
The antifungal potential of vasicine has also been investigated. Studies have shown that vasicine demonstrates notable activity against the opportunistic fungal pathogen Candida albicans. One particular study reported maximum antifungal activity against C. albicans at a concentration of >55µg/ml nih.gov. The precise mechanism of its antifungal action is still under investigation but is thought to be related to the disruption of fungal cell processes.
Mechanisms of Enzyme Inhibition
Vasicine has been identified as an inhibitor of several key enzymes, suggesting its potential role in various therapeutic areas. Its inhibitory actions against cholinesterases and viral proteases have been a subject of particular interest in preclinical research.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms
Vasicine is recognized as a potent natural inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine selleckchem.complos.orgnih.govselleckchem.com. The inhibition of these enzymes leads to increased levels of acetylcholine in the brain, a strategy employed in the management of Alzheimer's disease nih.gov.
Kinetic studies have revealed that vasicine acts as a reversible and competitive inhibitor of AChE researchgate.net. This means it binds to the active site of the enzyme, competing with the natural substrate, acetylcholine. Molecular docking studies suggest that vasicine's binding mode within the catalytic site of AChE is similar to that of established drugs like galantamine and tacrine researchgate.net. Both vasicine and its metabolite vasicinone (B1682191) have shown stable interactions with the active sites of AChE and BChE in in-silico models doaj.org. Further investigations have demonstrated that vasicine can displace propidium iodide at the peripheral anionic site (PAS) of AChE, indicating a dual binding capability that can interfere with both substrate hydrolysis and the formation of amyloid-beta plaques nih.govdoaj.org.
Table 2: Cholinesterase Inhibitory Activity of Vasicine
| Enzyme | Compound | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Vasicine | 3.24 ± 0.08 | plos.orgnih.gov |
| Butyrylcholinesterase (BChE) | Vasicine | 0.10 ± 0.00 | plos.orgnih.gov |
HIV Protease Inhibition Mechanisms
In vitro studies have indicated that vasicine possesses antiviral activity through the inhibition of HIV protease dntb.gov.ua. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins, a necessary step for producing infectious virions nih.govmdpi.comutexas.edu.
The mechanism of most HIV protease inhibitors involves mimicking the transition state of the enzyme's natural substrate nih.gov. These inhibitors typically bind to the active site, which is composed of two aspartic acid residues (Asp 25 and Asp 25'), preventing the cleavage of viral polyproteins utexas.edunih.gov. In silico studies have shown that vasicine has a good binding affinity for the active site of HIV-protease, with a low binding energy of -6.4 kcal/mol, suggesting a stable interaction dntb.gov.ua. This binding likely blocks substrate access, thereby inhibiting the enzyme's function and disrupting viral replication dntb.gov.ua.
Structure-Activity Relationship Studies for Enzyme Inhibition
Structure-activity relationship (SAR) studies on vasicine and its analogues have provided insights into the chemical features essential for their biological activities. For cholinesterase inhibition, the core pyrroloquinazoline alkaloid structure of vasicine is crucial nih.gov. While many of its metabolites retain some inhibitory activity against AChE and BChE, they are generally weaker than the parent compound, indicating that vasicine itself is the most active form plos.orgnih.gov.
For other activities, such as bronchodilatory effects, SAR studies have shown that the quinazoline and oxo functionalities are essential for activity researchgate.net. Modifications to the different rings of the vasicine structure can significantly alter its biological effects. For instance, analogues without the 'C' ring but with aliphatic and phenyl substitutions on the 'B' ring showed specific relaxation effects against histamine-induced tracheal contractions researchgate.net. These studies underscore the importance of the specific arrangement of atoms and functional groups in the vasicine scaffold for its diverse enzyme-inhibiting properties.
Molecular Pathways in Antidiabetic Activity
Preclinical studies have highlighted the potential of vasicine as an antidiabetic agent, operating through multiple molecular mechanisms. These investigations primarily involve in vitro assays that demonstrate its ability to interfere with carbohydrate metabolism and the glycation of proteins, which are key processes in the pathophysiology of diabetes mellitus.
A primary therapeutic strategy for managing postprandial hyperglycemia (the spike in blood sugar after a meal) is to delay the digestion and absorption of carbohydrates. nih.gov This is achieved by inhibiting key enzymes in the digestive tract, namely α-amylase and α-glucosidase. nih.govnih.gov Pancreatic α-amylase is responsible for breaking down complex starches into smaller oligosaccharides, which are then further broken down into absorbable monosaccharides, like glucose, by α-glucosidase in the small intestine. nih.govfrontiersin.org
In vitro studies have demonstrated that vasicine possesses inhibitory activity against both of these crucial enzymes. researchgate.net By acting as an inhibitor, vasicine can effectively slow down the process of carbohydrate digestion, leading to a more gradual absorption of glucose into the bloodstream and thus helping to manage blood sugar levels. researchgate.net The efficacy of this inhibition is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit 50% of the enzyme's activity.
Table 1: In Vitro Antidiabetic Enzyme Inhibition by Vasicine
| Enzyme | IC50 Value (µg/mL) |
|---|---|
| α-Amylase | 47.6 researchgate.net |
Non-enzymatic glycosylation, or glycation, is a process where a sugar molecule, such as glucose, bonds to a protein or lipid molecule without the controlling action of an enzyme. nih.gov In the context of diabetes, the glycation of hemoglobin is a critical indicator of long-term glycemic control. researchgate.net When blood glucose levels are elevated over time, glucose molecules permanently attach to hemoglobin, forming glycated hemoglobin (HbA1c). nih.govnih.gov The level of HbA1c in the blood reflects the average blood sugar level over the preceding two to three months. nih.gov
In vitro assays have shown that vasicine has activity in modulating the non-enzymatic glycosylation of hemoglobin. researchgate.net This suggests that vasicine may interfere with the reaction between glucose and hemoglobin, potentially reducing the formation of HbA1c. By mitigating the extent of protein glycation, vasicine could help in reducing the downstream complications associated with diabetes that arise from the damage caused by advanced glycation end-products (AGEs) on various tissues.
Mechanistic Studies on Cardioprotective Effects
Vasicine has demonstrated significant protective effects against myocardial injury in preclinical models. nih.govnih.govresearchgate.net The underlying mechanisms involve a multi-pronged approach that includes combating oxidative stress, reducing inflammation and cell death, and activating critical cell survival signaling pathways.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a major contributor to tissue damage during a myocardial infarction. nih.govmdpi.com Excessive ROS can damage cellular macromolecules, leading to cell death and cardiac dysfunction. mdpi.com
Studies on animal models of isoproterenol-induced myocardial infarction have shown that vasicine effectively mitigates oxidative stress. nih.gov Its antioxidant properties were evidenced by its ability to modulate key markers of oxidative stress in myocardial tissues. nih.gov Research has quantified the antioxidant capacity of vasicine through various in vitro assays. frontiersin.org
Table 2: In Vitro Antioxidant Activity of Vasicine
| Assay | IC50 Value (µg/mL) |
|---|---|
| ABTS Scavenging | 11.5 researchgate.net |
| Ferric Reducing Power | 15 researchgate.net |
| DPPH Radical Scavenging | 18.2 researchgate.net |
| Hydroxyl Radical Scavenging | 22 researchgate.net |
In preclinical models, vasicine treatment led to a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and an increase in the activities of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). nih.gov
Inflammation and apoptosis (programmed cell death) are hallmarks of the tissue damage that occurs following a myocardial infarction. nih.govmdpi.com Following an ischemic event, the heart tissue experiences an influx of inflammatory cells and the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which exacerbate cardiac damage. nih.gov
Preclinical research demonstrates that vasicine exerts a protective effect by suppressing these processes. nih.govnih.gov In rat models of myocardial infarction, treatment with vasicine led to a significant reduction in the serum levels of TNF-α and IL-6. nih.govresearchgate.net
Furthermore, vasicine has been shown to inhibit apoptosis in cardiac tissue. nih.govresearchgate.net This anti-apoptotic effect is achieved by modulating the expression of key regulatory proteins in the Bcl-2 family. Specifically, vasicine treatment was found to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax and the executioner enzyme, cleaved Caspase-3. nih.govnih.govresearchgate.net The reduction in the rate of apoptosis in the vasicine-treated groups was further confirmed by TUNEL assays, which detect DNA fragmentation, a characteristic of apoptotic cells. nih.gov
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and proliferation. nih.govmerckmillipore.com Activation of this pathway is known to confer significant cardioprotective effects against ischemic injury. nih.gov
Mechanistic studies have revealed that the cardioprotective effects of vasicine are mediated, at least in part, through the activation of the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov In animal models of myocardial infarction, vasicine treatment was observed to up-regulate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in a dose-dependent manner. nih.govresearchgate.net By activating this pathway, vasicine helps to inhibit excessive autophagy and suppress apoptosis, thereby preserving myocardial tissue and function. nih.gov This activation provides a molecular basis for how vasicine promotes cardiomyocyte survival in the face of ischemic stress. nih.govnih.gov
Mechanistic Aspects of Respiratory System Modulation
Vasicine, a quinazoline alkaloid, and its derivatives have been the subject of numerous preclinical and in vitro studies to elucidate their effects on the respiratory system. The hydriodide form, this compound, is a specific salt of this parent compound. newdrugapprovals.org Mechanistic investigations have primarily focused on the broader actions of vasicine, revealing a multi-faceted interaction with respiratory physiology.
Bronchodilatory Mechanisms
The bronchodilatory action of vasicine is a key area of investigation. Studies have shown that vasicine exhibits effects comparable to theophylline, a well-known bronchodilator. newdrugapprovals.org The primary mechanism of action for bronchodilators involves the relaxation of the smooth muscle of the bronchioles, which leads to improved airflow. nih.gov Preclinical studies have demonstrated that vasicine and its derivative, vasicinone, possess significant bronchodilatory properties. newdrugapprovals.orgwikipedia.org When used in combination, these two alkaloids show a pronounced synergistic bronchodilatory activity both in vivo and in vitro. newdrugapprovals.orgwikipedia.org This effect is crucial for relieving the bronchoconstriction associated with conditions like asthma. researchgate.net Furthermore, vasicine and its analogs are noted to be respiratory stimulants. newdrugapprovals.orgnih.gov
A synthetic analogue of vasicine, 7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one (TAZQ), has been shown to act by inhibiting mast cell degranulation and the release of histamine. researchgate.net It also decreases the activities of cAMP phosphodiesterase (PDEase) and lipoxygenase enzymes, suggesting a mechanism similar to disodium cromoglycate and aminophylline. researchgate.net
Expectorant Action through Mucus Modulation
Vasicine and its derivatives are well-regarded for their expectorant and mucolytic properties. caringsunshine.com The semi-synthetic derivative of vasicine, bromhexine, is a widely utilized mucolytic agent. caringsunshine.comtaylorandfrancis.com The mechanism behind this action involves the thinning and loosening of mucus in the airways, which eases congestion and coughing. newdrugapprovals.org Vasicine stimulates bronchial secretions, aiding in the removal of sputum. caringsunshine.com Ambroxol, another derivative, has been found to inhibit IgE-dependent mediator secretion. researchgate.net Studies on bromhexine have shown it can alter the capillary permeability of the bronchial epithelium. researchgate.net
Research on quinazoline alkaloids from Peganum harmala, including vasicine, deoxyvasicine, and vasicinone, has quantitatively demonstrated their expectorant effects. In mice, these compounds significantly increased phenol red secretion, an indicator of expectorant activity. nih.gov
Table 1: Effect of Vasicine and its Derivatives on Phenol Red Secretion in Mice
| Compound | Dose (mg/kg) | Increase in Phenol Red Secretion (fold) |
|---|---|---|
| Vasicine (VAS) | 5 | 0.54 |
| 15 | 0.79 | |
| 45 | 0.97 | |
| Vasicinone (VAO) | 5 | 0.60 |
| 15 | 0.99 | |
| 45 | 1.06 | |
| Deoxyvasicine (DVAS) | 5 | 0.46 |
| 15 | 0.73 | |
| 45 | 0.96 | |
| Ammonium (B1175870) chloride (Control) | 1500 | 0.97 |
Source: Liu et al., 2015 nih.gov
Antitussive (Cough Suppressant) Mechanisms
While known for its expectorant properties in productive coughs, vasicine also exhibits antitussive, or cough-suppressing, actions that can be beneficial for dry cough. caringsunshine.com Preclinical studies in animal models have confirmed these effects. researchgate.net In tests on mice and guinea pigs, vasicine, vasicinone, and deoxyvasicine significantly inhibited cough frequency and prolonged the cough latency period when cough was induced by ammonia (B1221849), capsaicin, or citric acid. nih.gov At higher doses, their antitussive activity was found to be comparable to that of codeine phosphate. taylorandfrancis.comnih.gov This suggests a centrally mediated mechanism of cough suppression, although the precise pathways are not fully elucidated.
Mechanistic Studies of Uterine Contractility Modulation
Vasicine is reported to have a potent stimulant effect on the uterus. newdrugapprovals.orgwikipedia.orgnih.gov This has led to investigations into its potential as an oxytocic and abortifacient agent. newdrugapprovals.orgnih.gov
Induction of Uterine Contractions and Prostaglandin Release
In vitro studies using myometrial strips from both non-pregnant and pregnant human uteri have demonstrated that vasicine induces a marked increase in the tone and amplitude of uterine contractions. jogi.co.in The effect is sustained and comparable to that of established oxytocic drugs like oxytocin and methergin. jogi.co.in Interestingly, vasicine was effective in inducing motor activity in quiescent uterine tissue from mid-trimester pregnancies, even when oxytocin and methergin failed to elicit a response. jogi.co.in
The uterotonic effect of vasicine is believed to be mediated through the release of prostaglandins. newdrugapprovals.orgjogi.co.in This hypothesis is supported by several key findings:
The effect is more pronounced in uterine tissue primed with estrogens, which are known to enhance prostaglandin synthesis. jogi.co.in
Pretreatment of the uterus with prostaglandin synthetase inhibitors, such as aspirin and indomethacin, markedly inhibits the uterotonic effect of vasicine. jogi.co.in
The effect is also blocked by prostaglandin antagonists. jogi.co.in
This evidence strongly suggests that vasicine's mechanism of action on the uterus involves the stimulation of prostaglandin pathways, which play a critical role in uterine contractility. jogi.co.inmdpi.comresearchgate.net
Table 2: Effect of Vasicine on Human Myometrial Strips In Vitro
| Uterine State | Vasicine Concentration (µg/ml) | Observed Effect |
|---|---|---|
| Non-pregnant | 5-10 | Appreciable increase in tone and amplitude of contractions |
| Pregnant (1st & 2nd Trimester) | 5-10 | Increase in tone and amplitude of contractions |
| Pregnant (Quiescent) | 2.5-5 | Induction of marked motor activity |
| Full Term (Upper Segment) | 5-10 | Gradual but marked increase in tone |
| Full Term (Lower Segment) | up to 10 | No effect |
Source: Journal of Obstetrics & Gynaecology, 1979 jogi.co.in
Neurochemical Mechanisms
Emerging research has pointed towards the neurochemical activities of vasicine, particularly its role as an acetylcholinesterase (AChE) inhibitor. researchgate.net By inhibiting AChE, vasicine can increase the levels of the neurotransmitter acetylcholine. This action is being explored for its potential in ameliorating amnesia. researchgate.net The proposed mechanisms include not only AChE inhibition but also the activation of choline acetyltransferase, regulation of other neurotransmitters, and reduction of oxidative stress. researchgate.net
Modulation of Cholinergic Systems
Vasicine and its related compounds have demonstrated significant activity as modulators of the cholinergic system, primarily through the inhibition of cholinesterase enzymes. The alcoholic extract of Adhatoda vasica, from which vasicine is isolated, showed strong, reversible inhibition of acetylcholinesterase (AChE) researchgate.net.
Subsequent studies on isolated compounds identified vasicine as a reversible and competitive inhibitor of AChE, with a reported Ki value of 11.24 μM researchgate.net. Both vasicine and its oxidized form, vasicinone, have been shown to inhibit not only AChE but also butyrylcholinesterase (BChE) in in vitro assays doaj.orgnih.govresearchgate.netresearchgate.net. This dual inhibition is considered a valuable characteristic for potential therapeutic agents targeting neurodegenerative diseases like Alzheimer's disease, where both enzymes contribute to the breakdown of the neurotransmitter acetylcholine doaj.org.
In addition to the natural alkaloids, semi-synthetic derivatives have been developed to enhance this activity. For instance, a 3-OH pyrrolidine (B122466) derivative of vasicine, designated as VA10, was synthesized and evaluated for its cholinesterase inhibitory activity nih.gov. These findings from in-silico and in-vitro experiments suggest that the pyrroloquinazoline scaffold of vasicine is a promising starting point for developing potent cholinesterase inhibitors nih.gov. The binding of these compounds to the peripheral anionic site (PAS) of AChE has also been established, which may contribute to their mechanism of action by interfering with amyloid-beta (Aβ) aggregation doaj.orgnih.gov.
| Compound | Target Enzyme | Inhibitory Value | Type of Inhibition |
|---|---|---|---|
| Vasicine | Acetylcholinesterase (AChE) | Ki = 11.24 μM researchgate.net | Competitive, Reversible researchgate.net |
| Vasicine | Acetylcholinesterase (AChE) | 38.3 ± 1.2% inhibition who.int | Not specified |
| Vasicinone | Acetylcholinesterase (AChE) | Inhibitory activity confirmed doaj.orgresearchgate.net | Not specified |
| Vasicine | Butyrylcholinesterase (BChE) | Inhibitory activity confirmed doaj.orgnih.govresearchgate.netresearchgate.net | Not specified |
| Vasicinone | Butyrylcholinesterase (BChE) | Inhibitory activity confirmed doaj.orgresearchgate.net | Not specified |
Neuroprotection in Cellular Models
Beyond cholinergic modulation, vasicine derivatives have exhibited direct neuroprotective effects in various cellular models of neurodegenerative diseases.
Vasicinone, a natural derivative, has been investigated for its neuroprotective mechanism in a Parkinson's disease model using SH-SY5Y neuroblastoma cells exposed to the neurotoxin paraquat nih.gov. The study found that vasicinone protected the neural cells by rescuing paraquat-induced loss of cell viability and mitochondrial membrane potential. It also counteracted the accumulation of mitochondrial reactive oxygen species (ROS) by boosting the expression of antioxidant enzymes nih.gov. Furthermore, vasicinone was found to restore impaired autophagy and mitophagy, cellular processes essential for clearing damaged components like dysfunctional mitochondria and aggregated proteins such as α-synuclein nih.gov. These results suggest that vasicinone exerts its neuroprotective effects by upregulating autophagy and the PINK-1/Parkin-mediated mitophagy pathway nih.gov.
Similarly, the semi-synthetic vasicine derivative VA10 has shown a neuroprotective nature in an Alzheimer's disease model. In Aβ₁₋₄₂ treated SH-SY5Y cells, VA10 demonstrated protective capabilities with no notable cytotoxicity nih.gov. This indicates that derivatives of vasicine can shield neurons from the toxic effects of amyloid-beta peptides, a hallmark of Alzheimer's pathology nih.gov.
Computational and In Silico Modeling in Mechanistic Studies
Computational and in silico modeling have become indispensable tools for predicting and understanding the molecular mechanisms behind the biological activities of vasicine and its derivatives. These methods provide insights into ligand-target interactions and help in the rational design of new, more potent compounds.
Molecular Docking and Binding Affinity Predictions
Molecular docking studies have been widely used to predict the binding conformations and affinities of vasicine and its analogs to various biological targets. These simulations have corroborated in vitro findings, particularly concerning cholinesterase inhibition.
Docking studies have shown that vasicine and vasicinone fit well within the active sites of both AChE and BChE, forming stable interactions doaj.orgnih.gov. For AChE, vasicine's binding mode was found to be similar to that of established Alzheimer's drugs like galantamine and tacrine, interacting with the catalytic site of the enzyme researchgate.net.
Beyond cholinesterases, molecular docking has been employed to explore other potential activities. For example, the interaction of vasicine with mycotoxins was investigated to assess its potential as a toxin binder. In these studies, vasicine was docked against aflatoxin B1 and ochratoxin A, yielding significant dock scores and negative binding energies, which indicate favorable interactions nih.gov.
| Target | Dock Score | Binding Energy (kcal/mol) |
|---|---|---|
| Aflatoxin B1 | 83.04 nih.gov | -37.54 nih.gov |
| Ochratoxin A | 73.75 nih.gov | -56.20 nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques used in the early stages of drug discovery to identify new potential drug candidates from large chemical libraries nih.govmdpi.com. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target nih.gov.
While specific studies detailing the creation of a pharmacophore model based on vasicine itself are not extensively documented in the reviewed literature, the principles of this approach are highly applicable. A ligand-based pharmacophore model could be developed using the known structures of active vasicine derivatives, such as vasicinone and VA10. By identifying the common structural features responsible for their cholinesterase inhibitory or neuroprotective activities, a 3D query can be constructed.
This pharmacophore model would then be used for virtual screening of large databases of chemical compounds mdpi.com. The screening process filters these libraries to identify molecules that match the pharmacophore's features, thus having a higher probability of being active against the target of interest nih.gov. The hits obtained from this virtual screening can then be subjected to further computational analysis, such as molecular docking, to refine the selection before proceeding to chemical synthesis and biological evaluation. This multi-step computational strategy accelerates the discovery of novel and diverse chemical scaffolds based on the promising biological profile of the vasicine framework nih.govmdpi.com.
Analytical Methodologies for Quantification and Purity Assessment of Vasicine and Its Hydriodide
Development and Validation of Chromatographic Methods
Chromatography is a cornerstone for the separation, identification, and quantification of vasicine (B45323). High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most widely employed methods due to their high resolution, sensitivity, and specificity.
Reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with a diode array detector (DAD) or photodiode array (PDA) detector, stands as a robust method for the analysis of vasicine. researchgate.netakjournals.com The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. researchgate.net Validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. innovareacademics.in
A typical HPLC-DAD method involves separation on a C18 column with a mobile phase often consisting of a mixture of an acidic buffer and an organic solvent like acetonitrile. researchgate.netakjournals.comnih.gov Detection is commonly carried out at wavelengths around 280 nm, 285 nm, or 300 nm. akjournals.cominnovareacademics.inresearchgate.net
Method validation encompasses several key parameters:
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For vasicine, HPLC-DAD methods have demonstrated excellent linearity over various concentration ranges. A study reported a linear calibration model in the concentration range of 5.125–205 μg/mL. nih.govuantwerpen.be Another validated method showed linearity in the concentration range of 3.125-200 ppm/ml with a high correlation coefficient of 0.999. innovareacademics.in Further studies have established linearity in ranges such as 25–250 μg/ml and 0.1–40 μg/mL. nih.govresearchgate.net
| Concentration Range | Correlation Coefficient (r or r²) | Reference |
|---|---|---|
| 5.125–205 μg/mL | Not Specified | nih.govuantwerpen.be |
| 3.125-200 ppm/ml | 0.999 | innovareacademics.in |
| 0.1–40 μg/mL | r² > 0.994 | nih.gov |
| 25–250 μg/ml | Not Specified | researchgate.net |
| 0.05–10.0 μg/mL | r² = 0.999 | akjournals.com |
Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is typically expressed as the relative standard deviation (RSD). For vasicine quantification, HPLC methods have been shown to be highly precise, with RSD values well below the acceptable limit of 2%. innovareacademics.inresearchgate.net One study reported an average vasicine content with an RSD% of just 0.05%, indicating high precision. researchgate.netnih.gov
Accuracy: Accuracy is determined by recovery studies, where a known amount of pure vasicine standard is added to a sample matrix. The percentage of the analyte recovered is then calculated. Validated methods demonstrate excellent accuracy, with average recovery rates typically falling within the 98-102% range. One method reported an average recovery of 102.3% with an RSD of 4.3%. researchgate.netnih.gov Another study found recovery values in the range of 90.476-107.1%. innovareacademics.in
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or other matrix components. The use of a DAD aids in confirming specificity by allowing for peak purity analysis, ensuring that the chromatographic peak for vasicine is not co-eluting with other substances. researchgate.net
Recovery: As a part of accuracy assessment, recovery experiments are crucial. A mean extraction recovery of 98.57% for vasicine has been reported using a UPLC-Q-TOF-MS method, which is a highly sensitive and selective technique related to HPLC. nih.gov
The limits of detection (LOD) and quantification (LOQ) are also determined during validation. For vasicine, the LOD and LOQ have been reported to be as low as 0.110 μg/mL and 0.333 μg/mL, respectively, by one HPLC method, and 3.0208 μg/ml and 9.1541 μg/ml by another. innovareacademics.innih.gov
| Parameter | Result | Reference |
|---|---|---|
| Precision (%RSD) | <2% | innovareacademics.inresearchgate.net |
| Precision (%RSD) | 0.05% | researchgate.netnih.gov |
| Accuracy (Average Recovery) | 102.3% | researchgate.netnih.gov |
| Accuracy (Recovery Range) | 90.476 - 107.1% | innovareacademics.in |
| LOD | 0.110 µg/mL | nih.gov |
| LOQ | 0.333 µg/mL | nih.gov |
HPTLC is a powerful planar chromatographic technique used for the simultaneous quantification of vasicine in multiple samples. nih.govsigmaaldrich.com The method involves applying the samples as bands on a pre-coated silica (B1680970) gel 60 F254 HPTLC plate, developing the plate with a suitable mobile phase, and then performing densitometric scanning at a specific wavelength. researchgate.netnih.govsigmaaldrich.com
A common solvent system for the separation of vasicine consists of a mixture of solvents like chloroform (B151607), methanol (B129727), and ammonia (B1221849) or ethyl acetate, methanol, and ammonia. phytojournal.comresearchgate.net After development, the plates are scanned using a densitometer, typically in absorbance mode at wavelengths such as 270 nm, 285 nm, or 289 nm. researchgate.netnih.govphytojournal.com
Validation of HPTLC methods also includes assessing linearity, precision, and accuracy. Linearity for vasicine has been demonstrated in ranges such as 100–400 ng/band and 2-10 μ g/spot , with high regression coefficients (r = 0.9956 and r² = 0.992, respectively). researchgate.netresearchgate.net The method has been validated for precision, recovery, specificity, LOD, and LOQ, proving it to be simple, precise, and accurate for quality control purposes. researchgate.netresearchgate.net
Spectrophotometric Quantification Techniques (e.g., Colorimetric Assays)
UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of vasicine compared to chromatographic techniques. researchgate.net This method is based on the principle that vasicine absorbs light in the ultraviolet region of the electromagnetic spectrum. The absorbance of a solution containing vasicine is measured at its wavelength of maximum absorption (λmax), and the concentration is determined using a calibration curve prepared from standard solutions. This technique is particularly useful for the routine analysis of bulk drug samples where the matrix is simple and free from interfering substances. researchgate.net
Quality Control Parameters for Vasicine and its Salt Forms
Effective quality control of vasicine and its salts, like vasicine hydriodide, relies on a combination of the analytical methods described above. Key quality control parameters include:
Identification: Confirmation of the identity of vasicine is typically performed by comparing the retention time (in HPLC) or the Rf value (in HPTLC) and the UV spectrum of the sample with that of a certified reference standard. ijrdpl.com
Purity: Chromatographic methods, especially HPLC-DAD, are essential for purity assessment. The peak area percentage of vasicine in the chromatogram provides a measure of its purity. Isolated vasicine has been reported to be above 90% or even greater than 99% pure by HPLC analysis. akjournals.comijrdpl.com Peak purity analysis using a DAD can also detect the presence of co-eluting impurities.
Quantification (Assay): A validated HPLC or HPTLC method is used to accurately determine the content of vasicine in the raw material or final product. This ensures that the material meets the specified strength.
By implementing these validated analytical methodologies, the quality, consistency, and purity of vasicine and this compound can be reliably controlled.
Future Research Directions and Applications
Elucidation of Further Unexplored Biological Mechanisms
While vasicine (B45323) is primarily known for its effects on the respiratory system, emerging research suggests a broader spectrum of pharmacological activities that warrant further investigation. nbinno.comnih.gov Preliminary studies have indicated its potential as a cholinesterase inhibitor, suggesting a possible role in the management of neurodegenerative diseases like Alzheimer's disease. nih.govbiocrick.com Further research is needed to fully characterize its mechanism of action on acetylcholinesterase and butyrylcholinesterase and to evaluate its efficacy in preclinical models of neurodegeneration.
Additionally, vasicine has demonstrated antioxidant and anti-inflammatory properties. nbinno.commedchemexpress.com The precise molecular pathways through which it exerts these effects are not yet fully understood. Future studies should aim to elucidate these mechanisms, potentially involving signaling pathways such as the PI3K/AKT/mTOR pathway, to identify new therapeutic targets for inflammatory and oxidative stress-related disorders. taylorandfrancis.com Investigating its potential as a toxin binder, as suggested by molecular docking studies against mycotoxins like aflatoxin B1 and ochratoxin A, could also open up new avenues for its application. nih.gov
Discovery and Design of Novel Analogs with Improved Efficacy and Specificity
The chemical scaffold of vasicine provides a fertile ground for the synthesis of novel analogs with enhanced therapeutic properties. researchgate.netresearchgate.net Researchers have already begun to explore modifications of the A, B, and C rings of the vasicine structure to improve its efficacy and specificity. researchgate.netresearchgate.net For instance, the synthesis of 7,8,9,10-Tetrahydroazepino[2,1-b] quinazolin-12(6H)one, an analog with a seven-membered C ring, has been reported to be significantly more potent as a bronchodilatory agent than aminophylline. researchgate.netijpsr.com
Another promising area is the development of vasicine derivatives as inhibitors of histone deacetylases (HDACs), which are implicated in cancer. nih.gov Target-oriented synthesis based on in silico studies has led to the identification of vasicine analogs with specificity toward class I HDAC isoforms, demonstrating less cytotoxicity to normal cells compared to cancer cells. nih.gov Future research should focus on structure-activity relationship (SAR) studies to design and synthesize new analogs with optimized pharmacological profiles, including improved potency, reduced off-target effects, and better pharmacokinetic properties. The development of hybrid molecules, such as hydroxybenzylamine-deoxyvasicinone hybrids, also shows potential for creating multi-target-directed ligands for complex diseases like Alzheimer's. nih.gov
Advanced Biotechnological Approaches for Enhanced Vasicine Production
The natural abundance of vasicine in plants like Adhatoda vasica can be low and variable, and chemical synthesis can be uneconomical. researchgate.net This has spurred interest in biotechnological methods for its production. Plant cell and tissue culture techniques offer a promising alternative for a consistent and scalable supply of vasicine. researchgate.netcabidigitallibrary.orgsemanticscholar.org
Significant progress has been made in enhancing vasicine production in Adhatoda vasica cell cultures through the use of elicitors. researchgate.netcabidigitallibrary.org Elicitors are compounds that stimulate the production of secondary metabolites in plant cells. Studies have shown that the application of elicitors such as methyl jasmonate and yeast extract can lead to a substantial increase in vasicine yield. researchgate.netcabidigitallibrary.org For example, the addition of 20 µM methyl jasmonate resulted in a 3.7-fold higher yield of vasicine compared to control cultures. researchgate.net Similarly, treatment with 50 mg/l yeast extract led to a 3.2-fold increase. researchgate.net Future research should focus on optimizing culture conditions, screening for more effective elicitors, and exploring metabolic engineering strategies, such as the use of CRISPR-Cas technologies, to further boost the production of vasicine and its derivatives in vitro. researchgate.net
| Elicitor | Concentration | Fold Increase in Vasicine Yield (Compared to Control) | Reference |
|---|---|---|---|
| Methyl Jasmonate | 20 µM | 3.7 | researchgate.net |
| Yeast Extract | 50 mg/l | 3.2 | researchgate.net |
Development of Robust Databases for Metabolite Content and Chemotypes
The concentration of vasicine and other related alkaloids in Adhatoda vasica can vary significantly based on geographical location, season, and the specific morphotype of the plant. akjournals.comscialert.netphytojournal.com This variability highlights the existence of different chemotypes within the species. akjournals.com For instance, studies have shown that populations of A. vasica from certain ecogeographical regions can have a mean vasicine content that is three times higher than those from other regions. akjournals.com
To fully harness the therapeutic potential of vasicine, it is crucial to develop comprehensive databases that catalog the metabolite content of different Adhatoda vasica chemotypes. These databases should include quantitative data on vasicine, vasicinone (B1682191), and other bioactive compounds, collected using validated analytical methods like HPTLC and HPLC. akjournals.comscialert.net Such a resource would be invaluable for selecting superior plant material for commercial cultivation and for ensuring the consistency and quality of raw materials used in the production of herbal medicines. Further research into the genetic and environmental factors that influence alkaloid production will also contribute to the development of high-yielding cultivars.
| Morphotype | Vasicine Content (% w/w) | Reference |
|---|---|---|
| AZ1 | 1.41 | scialert.net |
| AZ2 | 1.22 | scialert.net |
| AZ3 | 2.35 | scialert.net |
| AZ4 | 2.57 | scialert.net |
Applications in Phytochemical Standardization
The therapeutic efficacy of herbal medicines is critically dependent on the quality and consistency of the raw materials and finished products. Vasicine, as the major bioactive alkaloid in Adhatoda vasica, serves as a key marker for the phytochemical standardization of this plant and its formulations. researchgate.netnih.govresearchgate.net
Validated analytical methods, such as High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), have been developed for the accurate quantification of vasicine. researchgate.netnih.govresearchgate.netijpsonline.com These methods are essential for quality control, allowing for the determination of vasicine content in plant extracts and commercial preparations. researchgate.netresearchgate.net For example, HPLC analysis of various market preparations has revealed significant variations in vasicine content, underscoring the need for stringent standardization. researchgate.netresearchgate.net Future efforts should focus on the widespread adoption of these standardized methods by regulatory bodies and manufacturers to ensure the quality, safety, and efficacy of herbal products containing Adhatoda vasica. The development of certified reference standards for vasicine is also crucial for the accuracy and reproducibility of these analytical methods. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Vasicine Hydroiodide in academic laboratories?
- Methodological Answer : Synthesis typically involves isolating vasicine from Adhatoda vasica followed by hydroiodide salt formation. Characterization employs High-Performance Liquid Chromatography (HPLC) for purity assessment, as demonstrated in studies quantifying vasicine content across plant tissues under varying treatments . Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation, ensuring reproducibility through adherence to protocols like those outlined in chemical literature retrieval guidelines .
Q. Which analytical techniques are most reliable for quantifying Vasicine Hydroiodide in plant extracts or biological samples?
- Methodological Answer : HPLC paired with UV detection remains the gold standard for quantification due to its precision in separating vasicine from alkaloid mixtures, as validated in controlled experiments . For trace analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) enhances sensitivity, particularly in pharmacokinetic studies. Researchers must calibrate instruments using reference standards and validate methods via spike-recovery experiments to ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of Vasicine Hydroiodide (e.g., bronchodilatory vs. cytotoxic effects)?
- Methodological Answer : Systematic reviews and meta-analyses should first consolidate existing data to identify confounding variables (e.g., dosage, model systems). Follow-up validation experiments using standardized in vitro assays (e.g., cell viability tests) and in vivo models (e.g., murine asthma protocols) can clarify mechanisms. Researchers should also assess batch-to-batch variability in compound purity, as impurities may skew bioactivity results .
Q. What experimental strategies optimize the extraction efficiency of Vasicine Hydroiodide from Adhatoda vasica while minimizing degradation?
- Methodological Answer : Solvent selection (e.g., ethanol-water mixtures), temperature control, and ultrasonic-assisted extraction (UAE) have shown efficacy in maximizing yield. Tissue-specific extraction is critical—leaves exhibit higher vasicine content than stems or roots . Stability studies under varying pH and light conditions, coupled with real-time HPLC monitoring, help identify degradation pathways and optimal storage parameters .
Q. What methodologies are recommended for pharmacokinetic studies of Vasicine Hydroiodide to assess bioavailability and metabolic pathways?
- Methodological Answer : Use compartmental modeling in rodent studies with serial blood sampling post-administration. LC-MS/MS quantifies parent compounds and metabolites in plasma. In vitro hepatocyte or microsomal assays can predict phase I/II metabolism. Researchers must standardize dosing regimens and account for interspecies variability when extrapolating results to humans .
Q. How can reproducibility challenges in Vasicine Hydroiodide synthesis be addressed across laboratories?
- Methodological Answer : Adopt open-science practices: publish detailed protocols (e.g., reaction times, purification steps) and share raw spectral data (NMR, MS) via repositories. Collaborative inter-laboratory studies using identical starting materials can identify critical control points (e.g., drying temperature, iodide source purity). Reference materials should be cross-validated through round-robin testing .
Q. What novel applications of Vasicine Hydroiodide are being explored in antiviral or antimicrobial research, and what methodologies support these studies?
- Methodological Answer : Computational docking studies (e.g., molecular dynamics simulations) predict binding affinity to viral proteases or bacterial targets. In vitro plaque reduction assays and time-kill curves validate efficacy. Researchers must prioritize target-specific assays (e.g., SARS-CoV-2 main protease inhibition) while controlling for cytotoxicity in host cells .
Q. How should hypothesis-driven studies on Vasicine Hydroiodide’s mechanism of action be designed to address gaps in current literature?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions. For example: "Does Vasicine Hydroiodide modulate NF-κB signaling in airway epithelial cells?" Use siRNA knockdowns or CRISPR-edited cell lines to isolate pathways. Integrate multi-omics (transcriptomics/proteomics) to uncover off-target effects .
Methodological Notes
- Data Analysis : Raw HPLC or MS data should be processed using software like MATLAB or OpenChrom, with statistical validation via ANOVA or non-parametric tests for non-normal distributions .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting to ensure ethical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
